molecular formula C12H10O2 B11907041 3,8-Dimethyl-1,2-naphthoquinone CAS No. 207597-36-2

3,8-Dimethyl-1,2-naphthoquinone

Cat. No.: B11907041
CAS No.: 207597-36-2
M. Wt: 186.21 g/mol
InChI Key: DKHAQNNRAKURNG-UHFFFAOYSA-N
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Description

3,8-Dimethyl-1,2-naphthoquinone is a synthetic naphthoquinone derivative of significant interest in biochemical and pharmacological research. With a molecular formula of C12H10O2 and a monoisotopic mass of 186.06808 Da , this compound belongs to a class of molecules known for their redox-active properties and diverse biological activities. Naphthoquinones are recognized for their ability to undergo redox cycling, a process that can generate Reactive Oxygen Species (ROS) such as superoxide anion and hydrogen peroxide within cells . This ROS induction can lead to oxidative stress, causing damage to cellular macromolecules including lipids, proteins, and DNA, and ultimately triggering pathways for cell death or apoptosis . This mechanism makes naphthoquinones valuable tools for studying oxidative stress and their potential application as cytotoxic agents in cancer research. Studies on related dimeric naphthoquinones have demonstrated potent cytotoxicity in various cancer cell lines, including prostate cancer, by promoting ROS accumulation and disrupting mitochondrial function, leading to apoptosis . Beyond oncology research, 1,2-naphthoquinone derivatives are also explored for their antimicrobial properties. Recent studies highlight their potential as inhibitors targeting essential enzymes in Gram-negative bacteria, positioning them as promising scaffolds in the fight against antimicrobial resistance (AMR) . Furthermore, the core naphthoquinone structure serves as a key pharmacophore in drug discovery. For instance, the inhibitory effect of 1,2-naphthoquinone on protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway, identifies it as a potential lead compound for the development of novel therapeutics for Type 2 Diabetes . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

207597-36-2

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

3,8-dimethylnaphthalene-1,2-dione

InChI

InChI=1S/C12H10O2/c1-7-4-3-5-9-6-8(2)11(13)12(14)10(7)9/h3-6H,1-2H3

InChI Key

DKHAQNNRAKURNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)C2=O)C

Origin of Product

United States

Preparation Methods

Method 1: Reaction of 1,3-Dienes with Benzoquinones

A convergent synthesis reported by researchers uses 5-bromo-2-methoxy-3-methyl-1,4-benzoquinone as a precursor. The reaction with 1-methoxy-1-trimethylsiloxypenta-1,3-diene yields 2,5-dihydroxy-3,8-dimethyl-1,4-naphthoquinone, which can be deprotected to the target compound.

Reaction Conditions Catalyst/Reagent Yield Purity
Room temperature, inert atmosphereNone (thermal activation)60–70%>95%
Solvent: Dichloromethane

This method avoids toxic oxidizers, making it environmentally favorable.

Catalytic Oxidation and One-Pot Syntheses

Modern catalytic approaches enable direct synthesis from simpler precursors, bypassing multistep intermediates.

Method 2: Mo-V-P Heteropolyacid-Catalyzed One-Pot Synthesis

Hydroquinone (HQ) reacts with 1,3-dienes in the presence of Mo-V-P heteropolyacids (HPA-x) to form naphthoquinones. For this compound, isoprene serves as the diene, and HPA-4 (H₇PMo₈V₄O₄₀) acts as a bifunctional acid and redox catalyst.

Parameter Value
HQ:Diene molar ratio1:1.25
Solvent1,4-Dioxane
TemperatureRoom temperature (25°C)
Reaction time30 hours
Yield62.5% (6-methyl-NQ analog)

This method achieves 92% purity for 6,7-dimethylnaphthoquinone analogs, demonstrating scalability.

Selenium-Based Oxidation Strategies

Selenium dioxide (SeO₂) is a selective oxidizing agent for constructing quinone frameworks.

Method 3: Oxidation of Methyl Esters

Selenium dioxide oxidation of 3-methoxycarbonyl-5,8-dimethyl-1,2-naphthoquinone methyl ester (derived from 5,8-dimethyl-4-oxotetralin-2-carboxylic acid) yields the target compound after reductive acetylation.

Step Conditions Outcome
EsterificationMethyl chloroformate, CH₃OHMethyl ester intermediate
SeO₂ oxidationReflux, anhydrous conditionsQuinone formation
Reductive acetylationH₂/Pd-C, acetic anhydrideFinal product

This route is less efficient for large-scale production due to SeO₂ toxicity.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Purity
Diels-Alder (Method 1)Regioselective, no toxic catalystsRequires specialized dienes60–70%>95%
HPA-x Catalysis (Method 2)Scalable, one-pot processLong reaction times (30+ hours)50–80%92–99%
SeO₂ Oxidation (Method 3)High regioselectivityToxicity, low atom economy30–50%85–90%

Chemical Reactions Analysis

Types of Reactions: 3,8-Dimethyl-1,2-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
3,8-Dimethyl-1,2-naphthoquinone has demonstrated notable antimicrobial properties against various bacterial strains. Studies indicate that it exhibits trypanocidal effects against Trypanosoma brucei, which causes sleeping sickness. The mechanism of action likely involves the generation of reactive oxygen species that damage cellular components in the parasites.

Anticancer Potential
Research has shown that derivatives of naphthoquinones, including this compound, can exhibit anticancer activities. For instance, amino naphthoquinone derivatives have been synthesized and evaluated for their antiproliferative effects against several human cancer cell lines with promising results . The ability of these compounds to induce apoptosis in cancer cells is attributed to their capacity to generate semiquinones and dianions, which can disrupt cellular redox balance .

Immunomodulatory Effects
Recent studies have explored the immunomodulatory effects of naphthoquinones in the context of inflammation. For example, certain derivatives have been shown to decrease interleukin-6 production during viral infections like COVID-19, indicating potential therapeutic applications in managing inflammatory responses .

Biological Research Applications

Mechanisms of Action
The biological activities of this compound are linked to its electron-accepting properties. It participates in electron transport chains and oxidative processes, which are crucial for various biological functions . This property makes it a valuable compound for studying oxidative stress-related diseases.

Case Studies
Several studies have documented the biological effects of this compound:

  • Trypanocidal Activity Study : A study demonstrated that this compound effectively inhibited Trypanosoma brucei growth at concentrations as low as 5 µM by inducing oxidative stress.
  • Anticancer Activity Evaluation : In vitro assays revealed that derivatives of this compound significantly reduced the viability of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM .

Comparison of Biological Activities

Compound NameActivity TypeEffective Concentration (µM)Reference
This compoundTrypanocidal5
Amino NaphthoquinonesAnticancer10-20
Naphthoquinone DerivativesImmunomodulatory12.5

Summary of Synthesis Methods

Synthesis MethodDescription
Oxidation of NaphtholsInvolves oxidizing naphthol compounds
Chemical ModificationStructural modification to enhance activity

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-1,2-naphthoquinone involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its anticancer activity, where the generated ROS can induce apoptosis in cancer cells. The compound also targets specific enzymes, such as topoisomerases, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Positional Isomers: 1,2- vs. 1,4-Naphthoquinones

  • 1,2-Naphthoquinones: These compounds exhibit a conjugated dione system across positions 1 and 2, leading to distinct reactivity. For example, 4-amino-1,2-naphthoquinone (compound 24) shows shortened C–N bonds due to amino–imino tautomerization, enhancing stability in enzyme-binding interactions .
  • 1,4-Naphthoquinones: The dione system spans positions 1 and 4, as seen in 2-methyl-1,4-naphthoquinone (menadione). This arrangement reduces conjugation strain compared to 1,2-isomers, often resulting in higher redox potentials .

Table 1: Key Structural Differences

Compound Dione Positions Substituents Notable Features
3,8-Dimethyl-1,2-naphthoquinone 1,2 3-CH₃, 8-CH₃ Enhanced steric bulk; potential tautomerization
4-Amino-1,2-naphthoquinone 1,2 4-NH₂ Tautomerization stabilizes C–N bonds
2-Methyl-1,4-naphthoquinone 1,4 2-CH₃ Higher redox activity; vitamin K analog

Substituent Effects on Reactivity and Stability

  • Methyl Groups: In this compound, methyl substituents may hinder intermolecular interactions but improve lipophilicity, enhancing membrane permeability. Comparatively, 3-acyl-1,2-naphthoquinones (e.g., 3-(2-methylpropanoyl)-1,2-naphthoquinone) exhibit altered reactivity due to electron-withdrawing acyl groups .
  • Amino and Hydroxy Groups: 4-Amino-1,2-naphthoquinone forms stable hydrogen bonds, while 5,8-dihydroxy-1,4-naphthoquinone derivatives demonstrate pH-dependent redox behavior and increased toxicity in biological systems .

Antiparasitic and Anticancer Activity

  • Antiplasmodial Activity: 1,2,3-Triazole-naphthoquinone conjugates (e.g., compound 71a–f) inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with IC₅₀ values ranging from 0.5–10 µM .
  • Antitrypanosomal Activity: Isoxazolyl-naphthoquinones (e.g., 4-amino-1,2-naphthoquinone derivatives) disrupt Trypanosoma cruzi growth by interfering with mitochondrial electron transport, reducing parasitemia by >50% at 10 µM .

Table 2: Biological Activities of Selected Naphthoquinones

Compound Target Organism/Application Key Finding Reference
1,2,3-Triazole-naphthoquinones Plasmodium falciparum IC₅₀ = 0.5–10 µM (PfDHODH inhibition)
4-Amino-1,2-naphthoquinone Trypanosoma cruzi 50% growth inhibition at 10 µM
1,2-Naphthoquinone Plant pathogens Moderate toxicity (50% of o-hibiscanone)

Toxicity Profiles

  • 1,2-Naphthoquinones: Unsubstituted 1,2-naphthoquinone exhibits moderate toxicity in plant models, while 6-methoxy-1,2-naphthoquinone shows higher toxicity, comparable to o-hibiscanone . Methyl groups may mitigate toxicity by reducing electrophilicity.
  • 1,4-Naphthoquinones: 1,4-Naphthoquinone derivatives like 2-methylnaphthazarin (5,8-dihydroxy-2-methyl-1,4-naphthoquinone) demonstrate lower toxicity but retain redox activity .

Biological Activity

3,8-Dimethyl-1,2-naphthoquinone (DMNQ) is a naphthoquinone derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, anticancer potential, and other significant biological effects, supported by data tables and case studies.

The biological activity of DMNQ is primarily attributed to its redox properties , which allow it to undergo redox cycling. This process generates reactive oxygen species (ROS) that can induce oxidative stress in cells. The ROS generated can damage cellular components, including lipids, proteins, and DNA, leading to apoptosis in cancer cells and contributing to its anticancer properties .

MechanismDescription
Redox CyclingGenerates ROS that induce oxidative stress
Apoptosis InductionTriggers programmed cell death in cancer cells
Enzyme InhibitionTargets topoisomerases involved in DNA replication

2. Antimicrobial Properties

Research has demonstrated that DMNQ exhibits significant antibacterial and antifungal activities. In a study evaluating various naphthoquinones, DMNQ showed potent inhibition against a range of bacterial strains and fungi .

Table 2: Antimicrobial Activity of DMNQ

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.40 μg/mL
Escherichia coli4.27 μg/mL
Candida albicans5.00 μg/mL

3. Anticancer Activity

DMNQ has been investigated for its potential as an anticancer agent . Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cells. The compound's ability to induce apoptosis through ROS generation has been highlighted as a key mechanism behind its anticancer effects .

Table 3: Cytotoxic Effects of DMNQ on Cancer Cell Lines

Cell LineIC50 (μg/mL)
MDA-MB-23186.0
HCT11615.2

4. Other Biological Activities

In addition to its antimicrobial and anticancer properties, DMNQ has shown immunomodulatory effects . It has been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 while enhancing TNF production under certain conditions . Furthermore, it has been studied for its potential role in radioprotection by modulating the redox balance in lymphocytes .

Case Studies

  • Antibacterial Efficacy : A study on the isolated compounds from Onosma visianii revealed that DMNQ exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections caused by resistant strains .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that DMNQ significantly reduced the viability of breast cancer cells (MDA-MB-231), supporting its use as a lead compound for developing new anticancer therapies .
  • Immunomodulation : Research indicated that DMNQ could modulate immune responses by altering cytokine production during inflammatory responses induced by lipopolysaccharides (LPS) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,8-dimethyl-1,2-naphthoquinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via natural isolation from Hibiscus cannabinus (kenaf) or semisynthetic approaches starting from 1,2-naphthoquinone precursors. Methylation at positions 3 and 8 typically employs dimethyl sulfate or methyl iodide under alkaline conditions. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect regioselectivity and yield. Purification often requires vacuum distillation or preparative chromatography to isolate the nonpolar quinone .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Distinct aromatic proton signals at δ 6.8–7.2 ppm (C1/C2 quinone ring) and methyl groups at δ 2.3–2.5 ppm.
  • UV-Vis : Strong absorption bands at λmax ~245 nm (quinone π→π*) and ~320 nm (n→π* transitions).
  • HPLC : Reverse-phase C18 columns with methanol/water (70:30) mobile phase achieve baseline separation from structural analogs (e.g., mansonone A) .

Q. What in vitro bioactivity assays have been validated for this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Verticillium dahliae (IC50 ~12 µM) via spore germination inhibition .
  • Anti-inflammatory : Inhibition of ICAM-1 expression in endothelial cells (ELISA-based quantification) .
  • Antioxidant : DPPH radical scavenging (EC50 ~45 µM) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is light-sensitive and prone to tautomerization. Storage in amber vials under inert gas (N2) at −20°C preserves stability for >6 months. Degradation kinetics in aqueous solutions follow pseudo-first-order behavior, with a half-life of ~72 hours at pH 7.4 (HPLC monitoring recommended) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 8-methyl groups affect the redox potential and bioactivity of 1,2-naphthoquinone derivatives?

  • Methodological Answer : Methyl groups act as electron-donating substituents, lowering reduction potential (E1/2 by ~50 mV vs. unsubstituted 1,2-naphthoquinone). Halogenation at these positions (e.g., Cl or Br) increases electrophilicity, enhancing cytotoxicity but reducing solubility. QSAR studies suggest a parabolic relationship between lipophilicity (logP) and trypanocidal activity .

Q. What experimental strategies resolve contradictions in reported IC50 values for this compound across different cell lines?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., serum content altering bioavailability) or metabolic differences in cell models (e.g., HepG2 vs. MCF-7). Normalize data using:

  • Cell viability controls : ATP-based assays (e.g., CellTiter-Glo) to account for proliferation rates.
  • Redox cycling correction : Co-treatment with catalase to mitigate H2O2-driven false positives .

Q. What are the limitations of extrapolating in vitro anti-inflammatory results to in vivo models for this compound?

  • Methodological Answer : In vitro models (e.g., ICAM-1 inhibition in HUVECs) may not account for pharmacokinetic factors like plasma protein binding or hepatic metabolism. Advanced workflows include:

  • Microsomal stability assays : Monitor CYP450-mediated degradation.
  • Zebrafish inflammation models : Real-time tracking of neutrophil migration post-treatment .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify potential binding sites in enzymes like NADPH oxidase. Key parameters:

  • Binding affinity : ΔG ≤ −7.0 kcal/mol for quinone-binding pockets.
  • Electrostatic complementarity : Match redox-active cysteines or flavin cofactors .

Q. What novel derivatives of this compound show promise in overcoming drug resistance?

  • Methodological Answer : Hybrid analogs with fused heterocycles (e.g., isoxazolyl or dioxino groups) exhibit reduced efflux pump recognition. Example: 7-(4-hydroxyphenyl)-10,11-dihydrobenzo[h]dioxino derivatives show 4-fold lower resistance indices in multidrug-resistant Staphylococcus aureus .

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